molecular formula C11H16N2O2 B8074662 tert-Butyl 2-amino-2-(pyridin-2-yl)acetate

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate

Cat. No.: B8074662
M. Wt: 208.26 g/mol
InChI Key: QKGGNWIELBOAGY-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate is an organic compound that features a tert-butyl ester group, an amino group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbon atom of tert-butyl bromoacetate, displacing the bromide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-amino-2-(pyridin-3-yl)acetate: Similar structure but with the amino group attached to the 3-position of the pyridine ring.

    tert-Butyl 2-amino-2-(pyridin-4-yl)acetate: Similar structure but with the amino group attached to the 4-position of the pyridine ring.

    tert-Butyl 2-amino-2-(quinolin-2-yl)acetate: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

tert-butyl 2-amino-2-pyridin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGNWIELBOAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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